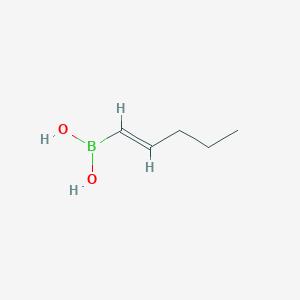

Pent-1-en-1-ylboronic acid

Description

Significance of Alkenylboronic Acids as Versatile Synthetic Building Blocks

Alkenylboronic acids are organoboron compounds characterized by a carbon-carbon double bond directly attached to a boronic acid moiety (-B(OH)₂). This structural arrangement confers upon them a unique reactivity profile, making them highly versatile intermediates in a multitude of chemical transformations. rsc.org Their stability, low toxicity, and ease of handling compared to other organometallic reagents have contributed to their widespread adoption in synthetic chemistry. rsc.org

The primary utility of alkenylboronic acids lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds by coupling the alkenylboronic acid with various organic halides or triflates, providing a powerful tool for the synthesis of substituted alkenes, conjugated dienes, and polyenes. vulcanchem.com Furthermore, alkenylboronic acids can undergo a range of other valuable transformations, including conjugate additions, carbonylations, and cycloadditions, further expanding their synthetic utility. nih.govresearcher.life The ability to introduce a specific alkenyl group with stereochemical control is a key advantage offered by these reagents.

Evolution of Boronic Acid Chemistry in Catalysis and Synthesis

The field of boronic acid chemistry has undergone a remarkable evolution since its inception. Initially explored for their fundamental properties, the application of boronic acids in organic synthesis gained significant momentum with the discovery of the Suzuki-Miyaura coupling reaction, a landmark achievement that was recognized with the Nobel Prize in Chemistry in 2010. rsc.org This breakthrough catalyzed a surge in research focused on expanding the scope and applications of boronic acids.

Initially, research primarily centered on arylboronic acids. However, the unique reactivity of the carbon-boron bond in different hybridization states soon led to the exploration of other classes, including alkenylboronic acids. rsc.org Beyond their role as coupling partners, boronic acids have also been investigated as catalysts in their own right. Their Lewis acidic nature allows them to activate substrates, facilitating a variety of organic transformations such as dehydrations, condensations, and acylations. nih.govacs.org Recent advancements have even seen the incorporation of boronic acids into enzymes to create novel biocatalysts with enhanced selectivity and catalytic power. scitechdaily.comrug.nl This continuous evolution underscores the enduring importance of boronic acid chemistry in the development of innovative and efficient synthetic methodologies.

Research Trajectories and Specific Focus on Pent-1-en-1-ylboronic Acid

Current research involving this compound is directed towards several key areas. A primary focus remains on its application in cross-coupling reactions to synthesize complex organic molecules. For instance, it has been utilized in the ruthenium-catalyzed multicomponent synthesis of 1,3-dienyl-6-oxy polyketide motifs, which are important structural units in many natural products. nih.gov

Another significant research avenue involves the development of new catalytic systems that utilize this compound and other alkenylboronic acids with greater efficiency and selectivity. This includes the design of novel ligands for metal catalysts and the exploration of transition-metal-free coupling protocols. researcher.life Furthermore, studies are underway to explore the reactivity of this compound in other types of chemical transformations beyond cross-coupling, aiming to unlock new synthetic pathways. The unique electronic and steric properties of the pent-1-enyl group offer opportunities for developing stereoselective reactions and accessing novel chemical space.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | [(E)-pent-1-enyl]boronic acid |

| CAS Number | 59239-44-0 |

| Molecular Formula | C₅H₁₁BO₂ |

| Molecular Weight | 113.95 g/mol |

| Appearance | Solid |

| Melting Point | 79-81 °C |

This data is compiled from multiple sources. nih.govcymitquimica.comavantorsciences.com

Structure

2D Structure

Properties

IUPAC Name |

[(E)-pent-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKWJOZHNDPWIM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59239-44-0 | |

| Record name | (1E)-(Pent-1-en-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Pent 1 En 1 Ylboronic Acid in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. libretexts.orgfishersci.es Pent-1-en-1-ylboronic acid serves as an effective nucleophilic partner in these reactions, providing a five-carbon alkenyl fragment. fishersci.es

This compound readily couples with a variety of aryl and alkenyl halides in the presence of a palladium catalyst to create conjugated systems like styrenes and dienes. libretexts.org These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. fishersci.es The general transformation involves the coupling of the pentenyl group from the boronic acid to the aryl or alkenyl group from the halide. libretexts.org

Research has demonstrated the successful coupling of (E)-pent-1-en-1-ylboronic acid with complex heterocyclic halides. For instance, it has been coupled with 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) to yield (E)-3-chloro-2-(pent-1-en-1-yl)-5-(trifluoromethyl)pyridine, showcasing its utility in the synthesis of highly functionalized molecules. scholaris.ca The reactivity of the halide partner generally follows the order: I > Br > OTf >> Cl. fishersci.es

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Alkenylboronic Acids

| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| (E)-pent-1-en-1-ylboronic acid | 2,3-dichloro-5-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Substituted Pyridine | scholaris.ca |

| Phenylboronic acid | Aryl Halide | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Biaryl | nih.gov |

| Alkenylboronic acid | C15-bromovindoline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene (B28343)/H₂O | Functionalized Indole | nih.gov |

| Arylboronic acid | Acyl Chloride | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (anhydrous) | Aromatic Ketone | nih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl or alkenyl halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org

Transmetalation : This is the key step where the organic group is transferred from the boron atom to the palladium center. libretexts.orgnih.gov For this compound, a base is crucial for this step. The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). nih.govnih.gov This boronate then reacts with the Pd(II) complex, displacing the halide and transferring the pentenyl group to the palladium to form a diorganopalladium(II) intermediate. libretexts.orgnih.gov The transmetalation step is often the rate-determining step in the catalytic cycle.

Reductive Elimination : The final step involves the reductive elimination from the diorganopalladium(II) intermediate. This step forms the new carbon-carbon bond in the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org For this to occur, the two organic groups on the palladium must be in a cis orientation to each other. If they are trans, a trans-to-cis isomerization must precede the reductive elimination. libretexts.orguwindsor.ca The stereochemistry of the alkenyl group is typically retained during this process. libretexts.org

The choice of ligands and additives profoundly impacts the efficiency, scope, and stereoselectivity of the Suzuki-Miyaura coupling.

Ligand Systems : The ligands coordinated to the palladium center are critical for catalyst stability and reactivity. nih.gov Bulky and electron-donating dialkylbiaryl phosphine (B1218219) ligands, such as XPhos and SPhos, are highly effective. nih.gov These ligands stabilize the monoligated L₁Pd intermediates, which are believed to be key reactive species, and accelerate the rates of both oxidative addition and reductive elimination. nih.gov The use of such advanced ligands has expanded the reaction's scope to include less reactive coupling partners like aryl chlorides and sterically hindered substrates. nih.gov Furthermore, specific ligands can be used to preserve the stereochemistry of the reactants. For example, using Pd(P(o-Tol)₃)₂ as a catalyst can prevent the isomerization of Z-alkenyl halides during the reaction, ensuring retention of the olefin geometry in the product. organic-chemistry.org

Additives : Bases are the most common additives and are essential for activating the boronic acid for transmetalation. fishersci.es The choice of base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), can influence reaction rates and yields. nih.govnih.gov In some systems, additives can play more complex roles. For instance, in anhydrous coupling conditions, trimethyl borate (B1201080) can enhance reaction rates by solubilizing boronate complexes and preventing catalyst deactivation by coordinating to basic heteroatoms in the substrate. nih.gov

Table 2: Influence of Ligands and Additives in Suzuki-Miyaura Coupling

| Ligand/Additive | Function | Effect | Reference |

|---|---|---|---|

| XPhos (Dialkylbiaryl Phosphine) | Ligand | Enhances rates of oxidative addition and reductive elimination; allows for coupling of hindered substrates. | nih.gov |

| P(o-Tol)₃ (Tri(o-tolyl)phosphine) | Ligand | Maintains Z-olefin geometry by preventing isomerization. | organic-chemistry.org |

| Potassium Phosphate (K₃PO₄) | Base (Additive) | Activates boronic acid for transmetalation; often used for challenging couplings. | nih.gov |

| Trimethyl Borate | Lewis Acid (Additive) | Enhances rates in anhydrous conditions; prevents catalyst poisoning by heteroatoms. | nih.gov |

Mechanistic Insights into the Transmetalation and Reductive Elimination Steps

Conjugate Addition Reactions

This compound can also act as a nucleophile in rhodium-catalyzed conjugate addition (1,4-addition) reactions. This method is a powerful tool for forming carbon-carbon bonds with activated alkenes, such as α,β-unsaturated carbonyl compounds. nih.govacs.org

A significant application of this compound is its rhodium-catalyzed conjugate addition to α-methylene-β-lactones. nih.govnih.gov This reaction provides a direct, one-step method to synthesize 3,4-disubstituted β-lactones. nih.govnih.gov The process is operationally simple, often requiring only a small amount of a rhodium catalyst, such as [Rh(cod)Cl]₂, and can be performed under mild conditions, which helps prevent the unwanted ring-opening of the lactone. nih.gov This methodology is compatible with both aryl and alkenyl boronic acids and tolerates a wide array of functional groups. nih.gov

The reaction has also been extended to other activated alkenes, including α,β-unsaturated esters and enones. acs.orgresearchgate.netnih.gov The use of rhodium catalysts offers advantages over traditional methods like organocuprate chemistry, including lower catalyst loadings and the possibility of using aqueous solvent mixtures. nih.gov

Table 3: Examples of Rhodium-Catalyzed Conjugate Addition

| Boronic Acid | Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Alkenylboronic acid | α-Methylene-β-lactone | [Rh(cod)Cl]₂ | KOH, 60 °C, 1h | C-3 Allylated β-lactone | nih.gov |

| Arylboronic acid | α-Methylene-β-lactone | [Rh(cod)Cl]₂ | KOH, 60 °C, 1h | 3,4-Disubstituted β-lactone | nih.govnih.gov |

| Alkenylboronic acid | Acyclic α,β-enoate | Rh(I) catalyst | - | γ,δ-Oxygen-substituted ester | acs.org |

| Alkenylboronic acid | Cyclopentenone derivative | [RhCl(COD)]₂ | KOH, MeOH, 30 °C | Prostaglandin derivative | acs.org |

Stereochemical control is a critical aspect of conjugate addition reactions. In the rhodium-catalyzed addition of this compound to α-methylene-β-lactones, the reaction proceeds with notable stereoselectivity to form the trans-3,4-disubstituted product. nih.govnih.gov The degree of this diastereoselectivity can be enhanced by the presence of bulkier substituents at the C-4 position of the lactone ring. nih.gov

In other systems, the stereochemical outcome is controlled by the substrate itself. For example, the Rh(I)-catalyzed conjugate addition of alkenylboronic acids to acyclic α,β-unsaturated esters that contain oxygen substituents at the γ- and δ-positions occurs with high anti diastereoselectivity. acs.orgresearchgate.net This substrate-controlled stereoselectivity is observed when the γ-hydroxyl group is unprotected or protected with a non-bulky group, highlighting the directing effect of nearby functional groups on the stereochemical course of the reaction. acs.orgresearchgate.net

Table of Compounds

Rhodium-Catalyzed Conjugate Addition to α-Methylene-β-lactones and Activated Alkenes

Domino and Cascade Reactions

(E)-Pent-1-en-1-ylboronic acid and structurally similar alkenylboronic acids serve as versatile reagents in domino and cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These processes are valued for their efficiency and atom economy.

Domino reactions involving alkenylboronic acids and N-tosylhydrazones provide a powerful pathway for synthesizing complex cyclic and spirocyclic structures. uniovi.es A notable example is the domino synthesis of benzo-fused β,γ-unsaturated ketones from trans-1-penten-1-ylboronic acid and N-tosylhydrazone-tethered benzonitriles. doi.org This transformation proceeds through a sequence initiated by the coupling of the N-tosylhydrazone with the boronic acid, which generates a diazo compound that then forms an allylboronic acid intermediate. uniovi.esdoi.org

This intermediate is pivotal, as it undergoes a subsequent 1,3-borotropic rearrangement followed by an intramolecular cyclization. uniovi.esdoi.org Depending on the substrate, this strategy can be applied to create various molecular frameworks, including fused bicyclic systems and spirocyclic skeletons. uniovi.es The methodology has been successfully employed for the construction of both five- and six-membered rings in spirane synthesis. uniovi.es For instance, the reaction between N-tosylhydrazones derived from cyclic ketones and boronic acids containing a cyano group can lead to spirocyclization. uniovi.es

| N-Tosylhydrazone Precursor | Boronic Acid | Product | Isolated Yield |

|---|---|---|---|

| 2-((1-methyl-1H-imidazol-2-yl)methyl)benzonitrile derived N-tosylhydrazone | trans-1-Penten-1-ylboronic acid | 2-((1-methyl-1H-imidazol-2-yl)methyl)-1-(pent-2-en-2-yl)-1H-inden-3(2H)-one | 73% |

The 1,3-borotropic rearrangement is a critical mechanistic step in the domino reactions of alkenylboronic acids. uniovi.esdoi.org This rearrangement involves the migration of the boron group from one carbon to another within an allylic system. Following the initial coupling of an N-tosylhydrazone with an alkenylboronic acid, an allylboronic acid intermediate is formed. uniovi.es This intermediate can then undergo the 1,3-borotropic shift. uniovi.esdoi.org

Computational studies, often using Density Functional Theory (DFT), have been employed to support the proposed mechanisms. uniovi.esdoi.org These studies help to elucidate the transition states and intermediates involved. For example, in the synthesis of benzo-fused ketones, DFT calculations indicated that the formation of the thermodynamically more stable E-double bond isomer in the product is favored. doi.org The analysis of the potential energy surfaces can reveal the Gibbs free energy of activation for the rearrangement, providing insight into the reaction kinetics. doi.org This rearrangement is what enables the subsequent cyclization to form the final complex products. uniovi.es

An intriguing and synthetically valuable outcome was observed during the investigation of reductive coupling reactions between N-tosylhydrazones and alkenylboronic acids: the formation of 1,3-dienes. uniovi.es This discovery points to an unprecedented transition metal-free pathway for synthesizing 1,3-dienes, which are important building blocks in organic synthesis. uniovi.es

The proposed mechanism for diene formation involves a competitive pathway to the standard protodeboronation reaction. uniovi.es After the initial formation of the allylboronic intermediate, it can undergo a 1,3-borotropic rearrangement followed by a 1,2-elimination sequence to yield the 1,3-diene product. uniovi.es In a specific study using (E)-3-methoxyprop-1-en-1-ylboronic acid and a N-tosylhydrazone derived from 4-phenylcyclohexanone, the 1,3-diene was formed in a 1:1 ratio with the expected reductive alkenylation product. uniovi.es Despite extensive optimization efforts by varying bases, solvents, and temperatures, researchers were unable to achieve exclusive formation of the 1,3-diene, indicating that both the protodeboronation and the elimination pathways are competitive under these conditions. uniovi.es

Mechanistic Analysis of 1,3-Borotropic Rearrangements

Hydrofunctionalization Reactions

Hydrofunctionalization reactions represent an atom-economical method for adding new functional groups across a double bond. This compound and its analogs are effective reagents in such transformations.

The hydrofunctionalization of internal alkenes presents a significant challenge due to their lower reactivity and difficulties in controlling regioselectivity. nih.govresearchgate.net However, a nickel-catalyzed hydroalkenylation of internal alkenes using alkenylboronic acids has been developed, offering a redox-neutral method with broad substrate scope. nih.govresearchgate.net The key to this transformation is the use of a bulky 1-adamantyl β-diketone ligand, which effectively overcomes the low reactivity of 1,2-disubstituted alkenes. nih.govresearchgate.net

The reaction protocol is efficient for a range of internal alkenes, including electron-rich and electron-deficient β-substituted styrenes, as well as cyclic alkenes. nih.gov Mechanistic studies suggest that the reaction is initiated by an Ar-Ni(II)-H species, which is generated from the oxidative addition of an alcohol solvent to a Ni(0) species, followed by transmetalation with the alkenylboronic acid. nih.govresearchgate.net The oxidative addition of the alcohol is considered the turnover-limiting step in the catalytic cycle. nih.govresearchgate.net

| Internal Alkene Substrate | Product | Yield |

|---|---|---|

| (E)-1-(4-methoxyphenyl)-2-phenylprop-1-ene | Product 7a | 85% |

| (E)-1-(4-(trifluoromethyl)phenyl)prop-1-ene | Product 7b | 52% |

| (E)-1-(naphthalen-2-yl)prop-1-ene | Product 7c | 65% |

| (E)-methyl 2-(4-(prop-1-en-1-yl)phenyl)propanoate | Product 7d | 40% |

| (E)-1-phenyl-2-(p-tolyl)ethene | Product 7e | 60% |

| (E)-1,2-dihydronaphthalene | Product 7f | 77% |

Metal-Free and Organocatalytic Applications of this compound

Beyond metal-catalyzed reactions, (E)-pent-1-en-1-ylboronic acid is also a substrate for metal-free and organocatalytic transformations, expanding its synthetic utility. The development of such reactions is a significant goal in green chemistry.

The transition metal-free reductive coupling between N-tosylhydrazones and boronic acids is a prime example of such an application. uniovi.esresearchgate.net As detailed in section 3.3.3, this reaction can lead to either reductive alkenylation or the formation of 1,3-dienes without the need for a metal catalyst. uniovi.es These reactions are typically promoted by a base and thermal conditions. uniovi.es

Furthermore, alkenylboronic acids like this compound are substrates in the field of asymmetric organocatalysis. diva-portal.orgdiva-portal.org For instance, BINOL-type organocatalysts can be used for the asymmetric homologation of olefinic boronic acids. diva-portal.orgdiva-portal.org This process can convert a simple achiral alkenylboronic acid into a more complex, α-chiral allylboronic acid, which is a valuable chiral building block for subsequent stereoselective syntheses, such as allylboration reactions. diva-portal.orgdiva-portal.org The ability to generate chiral boronic acids from achiral precursors using organocatalysts highlights a sophisticated, metal-free approach to asymmetric synthesis. diva-portal.orgdiva-portal.org

Boron-Catalyzed Arylation and Alkenylation of Allylic Alcohols

The direct use of unprotected allylic alcohols as substrates in cross-coupling reactions represents a significant advancement in sustainable chemistry by avoiding pre-activation steps and minimizing byproducts. rsc.org Research has demonstrated the utility of boron-based catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), in mediating the arylation and alkenylation of allylic alcohols with boronic acids, including alkenylboronic acids like this compound. nih.govrsc.orgnih.gov

These transition-metal-free reactions proceed under mild conditions and exhibit broad substrate scope with good to excellent yields (23–92%). rsc.orgnih.govrsc.orgnih.gov The proposed mechanism involves the coordination of the B(C₆F₅)₃ catalyst to the hydroxyl group of the allylic alcohol, facilitating the cleavage of the C-O bond to form a carbocation intermediate. rsc.org This intermediate then reacts with the organoboronic acid to yield the desired cross-coupled product. rsc.org The regioselectivity of the reaction with unsymmetrical allylic alcohols is primarily governed by steric factors. rsc.org For instance, the reaction of an unsymmetrical allylic alcohol can yield a single regioisomer, highlighting the excellent selectivity of this protocol. rsc.org

A study on the copper-catalyzed vinylation of racemic allylic alcohols employed (E)-pent-1-en-1-ylboronic acid to produce the corresponding (S,E)-3-(pent-1-en-1-yl)cyclohex-1-ene in a notable yield, showcasing the application of this specific alkenylboronic acid in achieving enantioselective transformations. ntu.edu.sg

Table 1: Boron-Catalyzed Alkenylation of Allylic Alcohols

| Catalyst System | Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| B(C₆F₅)₃ | Allylic Alcohols and Alkenylboronic Acids | Alkenylated Allylic Compounds | 23-92% | rsc.orgnih.govrsc.orgnih.gov |

| Cu(MeCN)₄PF₆ / Ligand | Racemic Allylic Alcohols and (E)-pent-1-en-1-ylboronic acid | (S,E)-3-(pent-1-en-1-yl)cyclohex-1-ene | Not specified | ntu.edu.sg |

Chiral Brønsted Acid-Catalyzed Asymmetric Allenylboration Reactions

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for enantioselective transformations. rsc.orgnih.gov While direct studies involving this compound in CPA-catalyzed allenylboration are not extensively detailed, the principles of these reactions are relevant. Asymmetric allenylboration reactions are crucial for synthesizing homopropargyl alcohols, which are valuable building blocks in the synthesis of polyketide natural products. nih.gov

In these reactions, the chiral Brønsted acid catalyst can achieve kinetic resolution of a racemic allenylboronate. nih.gov This means the catalyst selectively activates one enantiomer of the boronate, allowing it to react with an aldehyde with high diastereoselectivity and enantioselectivity. nih.gov The stereochemical outcome is controlled by both the chirality of the allenylboronate and the enantiomer of the phosphoric acid catalyst used. researchgate.net This dual stereocontrol allows for the synthesis of all possible stereoisomers of the product. researchgate.net The mechanism involves the formation of multiple hydrogen bonding interactions between the catalyst and the substrates, which is crucial for achieving high enantioselectivity, especially with sterically hindered aldehydes. rsc.org

Mechanistic Studies of Organocatalytic Pathways

The mechanistic pathways of organocatalytic reactions involving boronic acids are complex and have been the subject of detailed computational and experimental studies. nih.govuniovi.es In the context of reactions involving diazo compounds and alkenylboronic acids, a notable transformation is the stereoselective reductive coupling that can occur without a metal catalyst. uniovi.es

A key mechanistic feature in some of these reactions is a 1,3-borotropic rearrangement. uniovi.es This rearrangement, where the boron group migrates from one carbon to another, can compete with other reaction pathways like protodeboronation. uniovi.es For instance, the reaction of an N-tosylhydrazone with an alkenylboronic acid can lead to the formation of 1,3-dienes through a sequence involving a 1,3-borotropic shift followed by a 1,2-elimination. uniovi.es

In the asymmetric homologation of alkenylboronic acids with diazomethane (B1218177) derivatives catalyzed by BINOL derivatives, density functional theory (DFT) calculations have provided significant insights. nih.gov The reaction proceeds through a chiral BINOL ester of the alkenylboronic acid. The formation of this key intermediate is a complex process where an alcohol additive plays a crucial role. nih.gov The stereoinduction is primarily attributed to steric repulsion between the substituent on the diazomethane and the BINOL catalyst. nih.gov

Enantioselective and Diastereoselective Transformations

The ability to control stereochemistry is a cornerstone of modern organic synthesis. This compound and related organoboron reagents are instrumental in achieving high levels of enantioselectivity and diastereoselectivity in various chemical transformations.

Asymmetric Homologation with Diazomethane Derivatives

The asymmetric homologation of organoboron compounds using diazomethane derivatives is a powerful method for creating chiral organoboron reagents. nih.gov This process has been a focus of organocatalysis, particularly using BINOL derivatives as catalysts. nih.gov

The reaction between an alkenylboronic acid and a stabilized diazomethane derivative, such as a CF₃-diazomethane, in the presence of a chiral BINOL catalyst and an alcohol additive, leads to the formation of α-substituted organoboronic acids with high enantioselectivity. nih.gov The mechanism, as elucidated by DFT calculations, involves the formation of a chiral BINOL ester of the alkenylboronic acid. nih.gov This ester then reacts with the diazomethane to form a boron ate complex, which undergoes a 1,2-migratory insertion to generate the homologated product. The chiral BINOL is then released to continue the catalytic cycle. nih.gov The enantioselectivity arises from the steric interactions within the transition state, specifically between the substituent on the diazomethane and the chiral catalyst. nih.gov

Control of Alkene Geometry Preservation in Reactions

A significant advantage of using alkenylboron compounds, such as this compound, in cross-coupling reactions is the preservation of the alkene's stereochemical integrity. thieme-connect.de These reagents are typically prepared as single stereoisomers, and this configuration is maintained in the final product. thieme-connect.de This configurational stability is a key feature that makes them highly valuable compared to other organometallic reagents, which might undergo isomerization under reaction conditions. thieme-connect.de The use of alkenylboronic acids, their corresponding boronates, or trifluoroborates in Suzuki-Miyaura cross-coupling reactions, for example, allows for the predictable synthesis of alkenes with defined E/Z geometry. thieme-connect.de

Remote Stereocontrol in Organoboron-Mediated Reactions

Achieving stereocontrol at a position remote from the initial reaction site is a significant challenge in organic synthesis. Organoboron chemistry offers strategies to address this challenge. While direct examples featuring this compound are not prominent in the search results, the principles can be inferred from related systems.

Furthermore, the addition of organoboron reagents to N-acyliminium ions, which can be generated in situ, allows for the formation of products with controlled stereochemistry, even at positions beta to the newly formed bond. scholaris.ca The inherent properties of organoboron compounds, such as their stability and chemoselectivity, make them suitable for such complex transformations where precise stereochemical control is paramount. scholaris.ca

Applications of Pent 1 En 1 Ylboronic Acid in Complex Molecular Synthesis

Building Blocks for Natural Product Synthesis

The structural motifs present in natural products often pose significant synthetic challenges. Alkenylboronic acids, including pent-1-en-1-ylboronic acid, provide a powerful tool for forging carbon-carbon bonds with high stereocontrol, making them indispensable in the total synthesis of these intricate molecules.

Synthesis of Retinoids (e.g., 9-cis-retinoic acid, 13-cis-retinoic acid)

The Suzuki-Miyaura cross-coupling reaction, which utilizes organoboronic acids, is a cornerstone of modern synthetic chemistry and has been effectively employed in the synthesis of retinoids. uwindsor.ca Research has demonstrated the stereocontrolled synthesis of 9-cis-retinoic acid through a thallium-accelerated Suzuki coupling reaction. researchgate.netcapes.gov.br This method involves the coupling of a cyclohexenyl boronate with a tetraenyl iodide to form the retinoid backbone with high yield and geometric purity. researchgate.netcapes.gov.br

Similarly, the synthesis of 13-cis-retinoic acid has been achieved using a Suzuki-Miyaura cross-coupling reaction as a key step. rsc.org This approach highlights the versatility of alkenylboronic acids in constructing the specific isomeric forms of retinoids, which are crucial for their biological activity. rsc.org The synthesis of various retinoid derivatives often relies on the palladium-catalyzed cross-coupling of a suitable boronic acid with a halide partner. sioc-journal.cnresearchgate.net The general strategy often involves the creation of the polyene chain through sequential coupling reactions, where alkenylboronic acids play a pivotal role in introducing specific fragments with the desired stereochemistry. rsc.orgresearchgate.net

Table 1: Key Retinoids Synthesized Using Alkenylboronic Acid Methodologies

| Compound | Key Synthetic Strategy | Reference |

|---|---|---|

| 9-cis-Retinoic Acid | Thallium-accelerated Suzuki coupling | researchgate.netcapes.gov.br |

| 13-cis-Retinoic Acid | Suzuki-Miyaura cross-coupling | rsc.org |

| Retinoid Analogs | Palladium-catalyzed cross-coupling | sioc-journal.cnnih.gov |

Construction of Lactone and Alkaloid Derivatives (e.g., nocardiolactone, coniine)

While direct synthesis of nocardiolactone and coniine using this compound specifically is not extensively detailed in the provided results, the broader applicability of alkenylboronic acids in the synthesis of lactone and alkaloid skeletons is well-established. For instance, the synthesis of various lamellarin alkaloids, which are structurally complex marine natural products, has been accomplished using Suzuki cross-coupling reactions with boronic acids as key reagents. mdpi.com

The borono-Mannich reaction, which involves the reaction of a boronic acid, an amine, and an aldehyde, is a powerful method for the synthesis of chiral 1,2-amino alcohols, which are valuable precursors for a wide range of alkaloids. core.ac.uk This methodology has been successfully applied to the formal synthesis of bioactive alkaloids like (–)-swainsonine. core.ac.uk The versatility of boronic acids in forming carbon-carbon and carbon-nitrogen bonds makes them highly suitable for the construction of the heterocyclic core structures found in many lactones and alkaloids. mdpi.comcore.ac.uk

Precursors for Polyketide Motifs

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. The iterative synthesis of polyketide chains often relies on the stereoselective formation of carbon-carbon bonds. Alkenylboronic acids, including this compound, serve as important precursors for constructing the characteristic motifs found in polyketides. frontiersin.org

A ruthenium-catalyzed multicomponent synthesis has been developed to create the 1,3-dienyl-6-oxy polyketide motif, highlighting the utility of alkenylboronic acids in this context. nih.gov Furthermore, the development of specialized allylboron reagents has enabled the rapid construction of specific structural units frequently found in polyketides, such as the (E)-anti-2,4-dimethylpent-3-en-1-oxy motif. researchgate.net These methods often provide high stereoselectivity, which is crucial for the synthesis of complex polyketide natural products. researchgate.netnsf.gov

Synthesis of Pharmaceutical and Agrochemical Intermediates

The introduction of specific functional groups and the modification of existing drug molecules are critical aspects of pharmaceutical and agrochemical research. This compound and related compounds have proven to be valuable tools in these endeavors.

Introduction of Trifluoromethyl (CF3) Groups into Allylboronic Acids

The trifluoromethyl (CF3) group is a highly sought-after substituent in pharmaceutical and agrochemical compounds due to its ability to enhance properties such as metabolic stability and lipophilicity. organic-chemistry.org Copper-catalyzed trifluoromethylation of alkenylboronic acids using electrophilic trifluoromethylating reagents like Togni's reagent has been shown to be an effective method. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions and is compatible with a variety of functional groups, producing trifluoromethylated olefins in good to excellent yields. organic-chemistry.orgorganic-chemistry.org

Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of chiral α-trifluoromethyl allylboronic acids from alkenylboronic acids. researchgate.netacs.orgacs.orgnih.gov These chiral building blocks are highly valuable as they can be used to introduce the CF3 group with stereocontrol, a critical aspect in the design of modern pharmaceuticals. researchgate.netacs.org The resulting trifluoromethylated allylboronic acids can then be used in subsequent reactions to build more complex molecules. diva-portal.orgdiva-portal.org

Table 2: Methods for Trifluoromethylation of Alkenylboronic Acids

| Method | Reagent/Catalyst | Key Features | References |

|---|---|---|---|

| Copper-catalyzed Trifluoromethylation | Togni's reagent, CuI | Mild conditions, good to excellent yields | organic-chemistry.orgnih.gov |

| Copper-mediated Trifluoromethylation | S-(trifluoromethyl)diphenylsulfonium triflate, Cu(0) | Ligand-free, suitable for various substrates | cas.cn |

| Organocatalytic Asymmetric Homologation | BINOL catalyst, CF3-diazomethane | Synthesis of chiral α-CF3 allylboronic acids | researchgate.netacs.orgacs.org |

Functionalization of Drug Derivatives (e.g., Pregabalin intermediate)

While a direct application of this compound in the synthesis of a Pregabalin intermediate was not found in the search results, the general utility of boronic acids in the functionalization of drug derivatives is well-documented. Boronic acids are stable, generally non-toxic, and can participate in a wide range of chemical transformations, making them ideal for modifying complex molecules. nih.govresearchgate.net

The Suzuki-Miyaura reaction, for example, is widely used to introduce new carbon-carbon bonds, allowing for the late-stage functionalization of drug candidates. uwindsor.canih.gov Boronic acids can also be used in the formation of bioconjugates and as part of prodrug strategies. rsc.org Their ability to form reversible covalent bonds with diols can be exploited in drug delivery systems and for the development of chemical sensors. researchgate.netrsc.org The versatility of boronic acids makes them a powerful platform for the synthesis and modification of a wide array of pharmaceutically relevant compounds. rsc.orgmdpi.com

Stereodefined Construction of Alkenyl and Alkyl Fragments

(1E)-Pent-1-en-1-ylboronic acid and its derivatives are valuable reagents in organic synthesis for the stereodefined construction of both alkenyl and alkyl fragments. The (E)-configuration of the double bond is reliably transferred to the product in many cross-coupling reactions, and its reactivity allows for the creation of new stereocenters with high levels of control. This makes it a key building block in the synthesis of complex molecules where precise stereochemistry is essential.

Retention of Alkenyl Stereochemistry in Cross-Coupling Reactions

A primary application of (1E)-pent-1-en-1-ylboronic acid is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the geometry of the alkenylboronic acid is preserved, allowing for the synthesis of (E)-alkenes with high fidelity. This is crucial for building complex polyene structures found in many natural products. For instance, the coupling of an (E)-alkenylboronic acid with a vinyl halide or triflate under palladium catalysis proceeds with retention of configuration for both coupling partners. This methodology provides a powerful tool for the stereospecific synthesis of conjugated dienes and other unsaturated systems. researchgate.net

Research has demonstrated that various alkenyl boronic acids and their ester derivatives can be coupled with a wide range of partners, including aryl and alkenyl halides, to produce the desired products in high yields and with excellent stereoselectivity. researchgate.net The choice of catalyst, ligands, and reaction conditions can be optimized to ensure the efficient transfer of the alkenyl group while tolerating various functional groups. rsc.org

Table 1: Representative Suzuki-Miyaura Coupling with Alkenylboronic Acids This table illustrates the general stereoretentive nature of the Suzuki-Miyaura coupling with alkenylboronic acids, which is applicable to (1E)-Pent-1-en-1-ylboronic acid.

| Boronic Acid/Ester | Coupling Partner | Catalyst System | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| (E)-Alkenylboronic acid | Aryl Halide | Pd(PPh₃)₄, K₂CO₃ | (E)-Aryl-alkene | Good to Excellent | >98% E | researchgate.net |

| (E)-Alkenylboronic acid | (Z)-Chloroenyne | Pd(PPh₃)₄, K₂CO₃ | (E,Z)-Conjugated Enyne | High | >98% E,Z | researchgate.net |

Stereoselective Addition to Carbonyls and Imines

(1E)-Pent-1-en-1-ylboronic acid can be used to introduce the pentenyl group in a stereoselective manner through addition to carbonyl compounds and their derivatives. For example, the enantioselective α-alkenylation of aldehydes has been achieved using a synergistic approach combining copper and chiral amine catalysis. princeton.edu In this process, a chiral enamine formed from the aldehyde and a chiral amine catalyst reacts with a copper(II)-alkenyl species generated from the boronic acid. This dual activation strategy enables the formation of α-alkenylated aldehydes with high enantiomeric excess (ee). princeton.edu The resulting α-formyl olefins are versatile intermediates for the synthesis of biologically relevant molecules, such as γ-butyrolactone motifs. princeton.edu

The reaction tolerates a variety of aldehydes, including sterically demanding β-branched substrates, consistently providing high yields and excellent enantioselectivity. princeton.edu This method allows for the modular construction of chiral building blocks essential for macrolide total synthesis. princeton.edu

Table 2: Enantioselective α-Alkenylation of Aldehydes with Alkenylboronic Acids This table showcases the application of alkenylboronic acids in creating stereodefined α-alkenyl aldehydes, a reaction applicable to (1E)-Pent-1-en-1-ylboronic acid.

| Aldehyde | Boronic Acid | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Propionaldehyde | (E)-Styrylboronic acid | Cu(OAc)₂, Chiral Amine | α-((E)-Styryl)propionaldehyde | 72% | 93% | princeton.edu |

| 3-Phenylpropanal | (E)-Styrylboronic acid | Cu(OAc)₂, Chiral Amine | α-((E)-Styryl)-3-phenylpropanal | 74% | 90% | princeton.edu |

| Cyclohexanecarbaldehyde | (E)-Styrylboronic acid | Cu(OAc)₂, Chiral Amine | α-((E)-Styryl)cyclohexanecarbaldehyde | 73% | 90% | princeton.edu |

Construction of Stereodefined Cycloalkyl Fragments

More complex stereochemical arrays can be constructed using alkenylboronic acids in reactions involving cyclizations or ring expansions. For example, 1-alkenyl-1,1-diboro species, generated from the hydroboration of 1-alkynyl-1-boronate esters, can be converted into 1-alkenyl-1,1-borozinc heterobimetallic intermediates. nih.gov The addition of these intermediates to aldehydes leads to B(pin)-substituted allylic alkoxides, which can undergo a subsequent in situ alkoxide-directed cyclopropanation. This sequence creates up to three new stereocenters with excellent diastereoselectivity, furnishing highly functionalized cyclopropyl (B3062369) alcohol boronate esters. nih.gov

These cyclopropyl boronate esters are versatile synthetic intermediates. For instance, oxidation of the carbon-boron bond yields trisubstituted α-hydroxycyclopropyl carbinols, and subsequent pinacol-type rearrangement provides access to stereodefined cis- or trans-2,3-disubstituted cyclobutanones. nih.gov This highlights how the initial stereochemistry of an alkenylboronic acid precursor can be leveraged to control the stereochemistry of complex cyclic systems. nih.gov

Furthermore, cobalt-catalyzed conjugate addition of alkenyl boronic acids to 3,3-disubstituted cyclopropenes has been shown to produce enantioenriched alkenyl cyclopropanes. rsc.org This method addresses the challenge of synthesizing these valuable motifs, which are present in numerous biologically active compounds, in a stereoselective manner. rsc.org

Computational and Theoretical Studies on Pent 1 En 1 Ylboronic Acid Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for investigating the intricacies of reactions involving pent-1-en-1-ylboronic acid and related organoboron compounds. Its ability to balance computational cost with accuracy makes it ideal for studying complex molecular systems and reaction pathways.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition state structures. For reactions involving alkenylboronic acids, such as the Suzuki-Miyaura coupling or additions to diazo compounds, DFT helps to elucidate the step-by-step mechanism. wikipedia.orgresearchgate.net The process involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy, which corresponds to the activation barrier of the reaction.

For instance, in palladium-catalyzed cross-coupling reactions, DFT studies on model systems reveal the energetics of the three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the pentenyl group is transferred from boron to the palladium catalyst, is often crucial. fishersci.es Computational models can compare different pathways, for example, involving the boronic acid directly or its corresponding boronate complex formed in the presence of a base. wikipedia.org

Similarly, in metal-free couplings with N-tosylhydrazones, which generate diazo compounds in situ, DFT calculations can trace the pathway of the reaction, from the initial attack of the boronic acid on the diazo compound to the final product-forming steps. researchgate.netuniovi.es

Rationalization of Stereoinduction and Enantioselectivity

A significant application of DFT is in understanding and predicting the stereochemical outcome of reactions. In the context of transformations involving this compound, computational studies have been performed to rationalize the high stereoselectivity observed in certain reactions. uniovi.es

One notable example is the stereoselective reductive alkenylation of cyclic N-tosylhydrazones. DFT-based studies on this reaction revealed that the stereoselectivity arises from the preferred pathway of approach between the reactants. uniovi.es The calculations showed that the equatorial approach of the alkenylboronic acid to the intermediate diazo compound is significantly lower in energy than the alternative axial approach. This energetic preference dictates the formation of a single diastereomer, which is then carried through a stereoretentive protodeboronation step to yield the final product with high stereochemical purity. uniovi.es This computational finding provides a clear rationale for the experimentally observed results. uniovi.es

The table below illustrates a hypothetical energy difference calculated by DFT for the two possible attack trajectories in such a reaction, leading to the observed stereoselectivity.

| Computational Model: Equatorial vs. Axial Attack |

| Parameter |

| Transition State (TS) |

| Relative Free Energy (kcal/mol) |

| Equatorial Attack TS |

| 0.0 (favored) |

| Axial Attack TS |

| +5.2 (disfavored) |

| Note: Data is illustrative, based on findings reported for stereoselective reactions of alkenylboronic acids. The energy difference clearly favors the equatorial pathway, explaining the formation of a single major product isomer. |

Energy Profiles and Intermediates in Catalytic Cycles

The following table presents a representative energy profile for a generic Suzuki-Miyaura catalytic cycle involving an alkenylboronic acid, with energies relative to the separated reactants.

| Illustrative DFT Energy Profile for a Catalytic Cycle |

| Species/State |

| Description |

| Relative Free Energy (kcal/mol) |

| Reactants |

| Pd(0)L2 + Alkenylboronic Acid + Aryl Halide |

| 0.0 |

| Oxidative Addition TS |

| Transition state for Ar-X bond cleavage |

| +15.5 |

| Oxidative Addition Product |

| (Ar)Pd(II)(X)L2 |

| -5.0 |

| Transmetalation TS |

| Transition state for transfer of pentenyl group |

| +18.0 (Rate-Determining Step) |

| Reductive Elimination TS |

| Transition state for C-C bond formation |

| +12.0 |

| Products |

| Pd(0)L2 + Coupled Product |

| -25.0 |

| Note: This data is a generalized representation for educational purposes, illustrating how DFT calculations delineate the energetics of a catalytic cycle. The transmetalation step is often found to be rate-determining. |

Microkinetic Simulations for Complex Potential Energy Surfaces

For reactions of alkenylboronic acids that proceed through complex networks, such as the BINOL-catalyzed asymmetric homologation, microkinetic simulations can analyze the entire potential energy surface to predict reaction rates and enantioselectivities under various conditions. nih.gov By incorporating the concentrations of reactants, catalysts, and additives, these simulations provide a more dynamic and realistic picture of the reaction, bridging the gap between theoretical calculations and experimental observations. nih.gov

Computational Design of Novel Transformations and Catalysts

Computational chemistry is increasingly used not only to understand existing reactions but also to design new ones. acs.org By applying theoretical principles, it is possible to perform in silico screening of potential catalysts or substrates for a desired transformation involving a reagent like this compound.

The design process might involve:

Proposing a novel reaction pathway: Theorists can hypothesize a new way to use this compound and then use DFT to calculate the feasibility of the proposed steps.

Optimizing catalyst structure: For a known reaction, the ligand on a metal catalyst can be systematically modified in a computational model. acs.org DFT calculations can then predict how these changes affect the catalyst's activity and selectivity, accelerating the discovery of more efficient catalysts. nih.gov

Screening substrates: Computational methods can predict the reactivity of a range of substrates with this compound, helping to identify promising candidates for experimental investigation.

This forward-looking approach, where computation guides experimental work, holds significant promise for accelerating the development of new synthetic methods based on the reactivity of this compound.

Analytical Methodologies for Research and Process Development of Pent 1 En 1 Ylboronic Acid

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental tools for the detailed structural elucidation of pent-1-en-1-ylboronic acid and its derivatives at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the structure of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and environment.

¹H NMR spectra are used to identify the protons in the molecule. The vinyl protons typically appear as multiplets in the downfield region, while the alkyl protons of the pentenyl chain resonate in the upfield region. The protons attached to the oxygen atoms of the boronic acid group are often broad and may exchange with deuterium (B1214612) in deuterated solvents.

¹³C NMR spectra provide information on the carbon skeleton. The carbons of the C=C double bond are observed in the characteristic region for sp²-hybridized carbons. The signal for the carbon atom directly bonded to the boron atom can be broad due to the quadrupolar relaxation of the boron nucleus. For the related (E)-2-(pent-1-en-1-yl)boronic acid pinacol (B44631) ester, the spectra were recorded at 100 MHz. researchgate.net

¹¹B NMR is particularly useful for organoboron compounds. It provides direct information about the coordination state and electronic environment of the boron atom. For boronic acids and their esters, a single, often broad, signal is typically observed. For example, the ¹¹B NMR spectrum of n-hexylboronic acid pinacol ester shows a chemical shift at δ 34.1 ppm. rsc.org

Table 1: Representative NMR Data for this compound Analogues

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Alkenylboronic acid esters | ~5.5-7.0 (vinyl H), ~0.9-2.2 (alkyl H) | Vinyl proton coupling constants provide stereochemical information (E/Z). researchgate.netuniovi.es |

| ¹³C NMR | Alkenylboronic acid esters | ~120-150 (vinyl C), ~13-35 (alkyl C), ~83 (C-O in pinacol esters) | The carbon attached to boron may show a broad signal. researchgate.net |

| ¹¹B NMR | Boronic acid pinacol esters | ~34 | Provides direct evidence of the boron center's environment. rsc.org |

Mass Spectrometry (ESI-MS, FAB+MS, HRMS, GC-MS) for Structural Elucidation and Mixture Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound and for analyzing mixtures during reaction monitoring.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like boronic acids. It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. researchgate.netrsc.org High-Resolution Mass Spectrometry (HRMS) with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula. rsc.orgrsc.org

Fast Atom Bombardment (FAB+MS) is another soft ionization technique that can be used for the analysis of non-volatile and thermally labile compounds like boronic acids, although it is less common in modern laboratories compared to ESI.

High-Resolution Mass Spectrometry (HRMS) , whether using ESI or other ionization sources like Electron Impact (EI), is invaluable for confirming the identity of newly synthesized compounds by providing exact mass data, which is compared to the calculated mass of the proposed structure. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. While boronic acids themselves can be challenging to analyze by GC due to their polarity and tendency to dehydrate, GC-MS is frequently used to monitor synthetic reactions involving boronic compounds or to detect them as impurities, sometimes after derivatization. chromatographyonline.com For instance, synthetic chemists have utilized GC-MS to monitor the progress of chemical reactions involving boronic acids. chromatographyonline.com

A significant challenge in the mass spectrometric analysis of boronic acids is their propensity to dehydrate and form cyclic trimers known as boroxines. Optimized analytical conditions, such as those developed for UPLC-MS methods, can minimize the formation of these and other adducts that complicate the mass spectrum. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides key information about its structure.

Key characteristic absorption bands include:

A broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl groups of the boronic acid moiety.

A strong B-O stretching vibration, usually found around 1300-1400 cm⁻¹.

A C=C stretching vibration for the alkene group, which appears around 1600-1650 cm⁻¹.

C-H stretching vibrations for the sp² (vinyl) and sp³ (alkyl) carbons are observed above and below 3000 cm⁻¹, respectively.

IR spectroscopy is often used in conjunction with other methods to confirm the successful synthesis or modification of the molecule. rsc.org

Chromatographic Separation Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and impurities, thereby enabling accurate reaction monitoring and final product purity assessment.

High-Performance Liquid Chromatography (HPLC), including Reverse Phase (RP-HPLC) and Normal Phase (NP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry in pharmaceutical development and is widely used for the analysis of boronic acids. waters.com

Reverse Phase (RP-HPLC) is the most common mode used for boronic acid analysis. Separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). A significant challenge in RP-HPLC of boronic acids and their esters is the potential for on-column hydrolysis or degradation. researchgate.nettandfonline.com The choice of stationary phase and mobile phase modifiers is critical; studies have shown that columns with low silanol (B1196071) activity and mobile phases without acidic modifiers like formic acid can minimize the on-column hydrolysis of sensitive boronate esters to their corresponding boronic acids. tandfonline.com A variety of C18 columns, such as Acquity BEH C18 and XSelect™ Premier HSS T3, have been successfully used to separate a wide range of boronic acids. rsc.orgwaters.com

Table 2: Example RP-HPLC Conditions for Boronic Acid Analysis

| Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|

| Acquity BEH C18 | 10 mM Ammonium Acetate (B1210297) and Acetonitrile | High-throughput analysis of 20 different boronic acids | rsc.org |

| XSelect™ Premier HSS T3 | Formic acid modified acetonitrile | Separation of eleven structurally similar boronic acids | waters.com |

| Primesep P (mixed-mode) | Various | Separation of aromatic boronic acids | sielc.com |

Normal Phase (NP-HPLC) , which uses a polar stationary phase and a non-polar mobile phase, is less common for boronic acids but can be a viable alternative, particularly for separating isomers or less polar derivatives.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the analysis and purification of boronic acids and their esters. acs.org SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic co-solvent.

SFC is particularly advantageous for analyzing boronate esters that are sensitive to hydrolysis in the aqueous and alcoholic mobile phases used in RP-HPLC. nih.gov By replacing traditional co-solvents like methanol (B129727) with less nucleophilic ones such as 2,2,2-trifluoroethanol (B45653) (TFE), the degradation of sensitive boronate esters during SFC analysis can be successfully controlled. nih.gov SFC can be coupled with mass spectrometry (SFC-MS) to provide a highly sensitive and selective method for screening for unstable boronate ester impurities. acs.org The technique is noted for its high throughput and reliability, making it suitable for rapid method development. rsc.org

Gas Chromatography (GC) for Volatile Organoborons

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of compounds that can be vaporized without undergoing decomposition. researchgate.net It is particularly well-suited for volatile organic compounds (VOCs), separating components within a mixture based on their partitioning between a gaseous mobile phase and a liquid or polymer stationary phase within a column. researchgate.net While this compound is a volatile organoboron compound, its direct analysis by GC presents challenges. Boronic acids, due to their polarity and the presence of active hydroxyl groups, can exhibit poor peak shape and thermal instability in a GC system. researchgate.netcolostate.edu Furthermore, they have a tendency to dehydrate and form cyclic anhydrides known as boroxines, which can complicate analysis. nih.gov

To overcome these issues, derivatization is a common and often necessary step. researchgate.net Converting the boronic acid to a less polar, more stable derivative, such as a boronate ester, is a widely used strategy. nih.gov For instance, reaction with diols like pinacol (2,3-dimethyl-2,3-butanediol) yields a pinacol ester derivative that is significantly more amenable to GC analysis. google.comrsc.org Another effective approach is silylation, where active hydrogens on the hydroxyl groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.netgcms.cz This process reduces polarity and hydrogen bonding, resulting in a more volatile and thermally stable derivative suitable for GC. gcms.cz

The selection of the GC column is critical. Nonpolar silicone stationary phases, such as those found in HP-5 or DB-1ms columns, are often employed for the analysis of organoboron derivatives. rsc.orgnih.gov Detection is typically achieved using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). rsc.orgthermofisher.com GC-MS is particularly powerful as it provides both retention time data for identification and a mass spectrum that can confirm the structure of the analyte. thermofisher.comnih.gov

| Parameter | Typical Setting | Purpose | Source |

| Instrument | Gas Chromatograph with FID or MS detector | Separates and detects volatile compounds. | rsc.orgthermofisher.com |

| Column | HP-5, DB-1ms, or similar (e.g., 30 m x 0.25-0.32 mm ID) | Nonpolar column suitable for separation of derivatized, less-polar analytes. | rsc.orgnih.gov |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to transport the sample through the column. | researchgate.netrsc.org |

| Inlet Temperature | 250-260°C | Ensures rapid vaporization of the injected sample. | rsc.orgnih.gov |

| Oven Program | Example: Initial 70°C, ramp at 6-15°C/min to 250°C | A temperature gradient to separate compounds with different boiling points. | rsc.orgnih.gov |

| Detector | FID or MS | FID provides general quantitation; MS provides mass-based identification. | rsc.orgthermofisher.com |

Advanced Sample Preparation and Derivatization Strategies for Complex Research Matrices

The analysis of this compound from complex research matrices, such as reaction mixtures or environmental samples, requires robust sample preparation to isolate the analyte and remove interferences. chromatographyonline.comrsc.org The choice of technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method. preprints.org

For volatile compounds like this compound and its derivatives, headspace and purge-and-trap techniques are highly effective for extraction and concentration from liquid or solid samples. thermofisher.comnist.gov

Static Headspace Analysis : In this method, the sample is sealed in a vial and heated to allow volatile analytes to partition into the gas phase (headspace) above the sample. cloudfront.netlabmanager.com An aliquot of this vapor is then injected into the GC. cloudfront.net This technique is clean, as it leaves non-volatile matrix components behind, but requires careful calibration to correlate headspace concentration with the original sample concentration. labmanager.com

Purge-and-Trap (Dynamic Headspace Analysis) : This is a more sensitive technique where an inert gas is bubbled (purged) through the sample, stripping the volatile analytes and carrying them to a sorbent trap. nist.govestanalytical.com The trap is then rapidly heated, desorbing the concentrated analytes into the GC system. estanalytical.com This method is ideal for achieving low detection limits.

Derivatization is a critical sample preparation strategy for boronic acids, especially for GC analysis. gcms.cz It modifies the analyte's structure to improve its analytical properties, such as volatility, thermal stability, and detectability. researchgate.net

Silylation : This is one of the most common derivatization methods for compounds with active hydrogens, including the hydroxyl groups of boronic acids. researchgate.net Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), replace the acidic protons with nonpolar trimethylsilyl (TMS) groups. gcms.cz The resulting TMS-ester of this compound is much more volatile and stable for GC analysis. gcms.cz

Esterification : As mentioned previously, converting the boronic acid to a cyclic ester is a key strategy. This can be considered both a synthetic step and a derivatization for analysis. The formation of pinacol esters is common, but other diols can be used to form cyclic boronates. google.comfujifilm.com These derivatives are often stable enough for purification by chromatography and direct analysis. rsc.org

The combination of these techniques—for example, using solid-phase extraction (SPE) to clean up a sample followed by derivatization—provides a powerful workflow for analyzing trace levels of this compound in challenging matrices. chromatographyonline.compreprints.org

| Derivatization Method | Reagent(s) | Purpose | Resulting Derivative | Source |

| Silylation | BSA, BSTFA, TMCS | Increases volatility and thermal stability by replacing active hydrogens. | Trimethylsilyl (TMS) ester | researchgate.netgcms.cz |

| Esterification | Pinacol, Ethylene Glycol | Forms stable, less polar cyclic esters suitable for chromatography. | Pinacol boronate ester, Glycol boronate ester | google.comrsc.org |

| Alkylation | Diazomethane (B1218177), Dimethylformamide dialkylacetals | Converts carboxylic acids to methyl esters; can also react with boronic acids. | Methyl boronate ester | colostate.edu |

Q & A

Q. How to design kinetic studies for boronic acid reactivity in aqueous/organic biphasic systems?

- Methodology : Use stopped-flow UV-Vis spectroscopy to track Pd intermediate formation. Phase-transfer agents (e.g., TBAB) enhance interfacial contact. Apparent rate constants (k) derived from pseudo-first-order plots quantify solvent effects .

Novel Applications

Q. Can this compound act as a dynamic covalent linker in polymer chemistry?

- Methodology : Condensation with diols (e.g., 1,2-ethanediol) forms boronate esters. Reversibility is tested via B NMR upon pH adjustment. Stress-relaxation experiments (DMA) confirm self-healing properties in hydrogels .

Q. What role does the alkenyl group play in directing C–H borylation reactions?

- Methodology : Ir-catalyzed borylation of arenes (e.g., benzene) with this compound as a directing group. X-ray crystallography of Ir intermediates identifies η-coordination modes. Kinetic isotope effects (KIE) differentiate mechanistic pathways .

Key Considerations for Researchers

- Experimental Replication : Follow spatial/temporal replication protocols (e.g., repeating syntheses across seasons) to account for ambient variable effects .

- Data Presentation : Adhere to SI unit conventions (e.g., g·ha) and avoid abbreviations in tables .

- Ethical Reporting : Disclose negative results (e.g., failed couplings) to inform mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.